Oxalomalic acid trisodium salt

Übersicht

Beschreibung

Oxalomalic acid trisodium salt, also known as α-Hydroxy-β-oxalosuccinic acid, is a biochemical used in research . It is recognized as an aconitase inhibitor . Aconitase is an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate in the first step of the citric acid cycle .

Molecular Structure Analysis

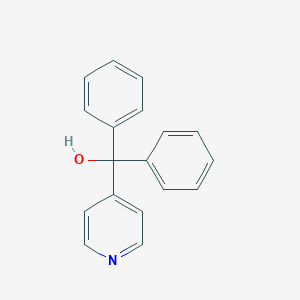

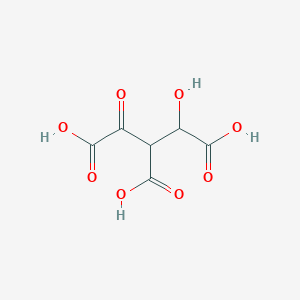

The molecular formula of Oxalomalic acid trisodium salt is C6H3Na3O8 . The InChI code is InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 . The molecular weight is 272.05 g/mol .Physical And Chemical Properties Analysis

Oxalomalic acid trisodium salt is a crystalline solid . It has a solubility of 1 mg/ml in water . It has a topological polar surface area of 158 Ų .Wissenschaftliche Forschungsanwendungen

Metabolic and Antioxidant Effects : Oxalomalic acid trisodium salt is identified as a competitive inhibitor of NADP+‐specific isocitrate dehydrogenase (ID2), influencing lipid metabolism and cellular defense systems in vivo. A study demonstrated its potential in lowering plasma leptin concentration, plasma and hepatic triglyceride levels, and adipocyte lipoprotein lipase activity, without significantly affecting body and adipose tissue weight. It also showed no significant impact on most hepatic antioxidant enzyme activities, glutathione content, and thiobarbituric acid reactive substances levels in rats fed a normal diet (Jung et al., 2003).

Role in Iron Metabolism : Oxalomalic acid trisodium salt impacts iron metabolism by affecting the RNA-binding activity of iron-regulatory proteins (IRP1 and IRP2). These proteins control the post-transcriptional expression of proteins involved in iron metabolism. The study showed that oxalomalate decreases the binding activity of IRP1 and IRP2, suggesting its potential role in the regulation of iron metabolism (Festa et al., 2000).

Inhibition of Enzymes in Citric Acid Cycle : Oxalomalic acid trisodium salt shows inhibitory effects on various enzymes in the citric acid cycle. For instance, it inhibits both aconitate hydratase and isocitrate dehydrogenase at low concentrations. The study suggests its role in controlling reaction rates in the tricarboxylic acid cycle, potentially due to its condensation with oxaloacetate and pyruvate to form enzyme inhibitors (Ruffo et al., 1967).

Cancer Therapy : In melanoma research, oxalomalic acid trisodium salt has been studied for its therapeutic effects. The study found that targeting IDH enzymes with oxalomalate suppresses melanoma growth through activation of apoptosis and inhibition of angiogenesis. The mechanisms involve ROS-dependent signaling pathways, suggesting its potential as a candidate drug for melanoma skin cancer therapy (Kim et al., 2019).

Eigenschaften

IUPAC Name |

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSCXNEGCRTMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxalomalic acid trisodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.